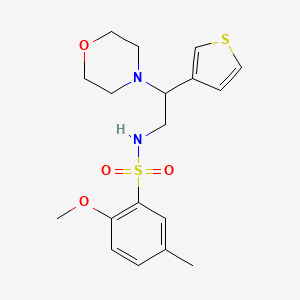
2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzenesulfonyl chloride, morpholine, and thiophene-3-carbaldehyde.
Formation of Intermediate: The initial step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with morpholine to form 2-methoxy-5-methyl-N-morpholinobenzenesulfonamide.
Addition of Thiophene Group: The intermediate is then reacted with thiophene-3-carbaldehyde under basic conditions to introduce the thiophene moiety, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines from nitro groups.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Medicinal Chemistry: It may act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: Its unique structure allows it to be used as a probe in studying biological pathways and interactions.
Industrial Applications: It can be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects depends on its interaction with biological targets. It may inhibit specific enzymes or bind to receptors, altering cellular pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can interfere with bacterial folic acid synthesis, suggesting potential antibacterial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxy-5-methylbenzenesulfonamide: Lacks the morpholino and thiophene groups, making it less complex.
N-(2-morpholinoethyl)benzenesulfonamide: Does not have the methoxy or thiophene groups.
Thiophene-3-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the methoxy and morpholino groups.
Uniqueness
2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer specific biological activities not seen in simpler analogs. The presence of the morpholino group can enhance solubility and bioavailability,
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-14-3-4-17(23-2)18(11-14)26(21,22)19-12-16(15-5-10-25-13-15)20-6-8-24-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOJTBQSKOEVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
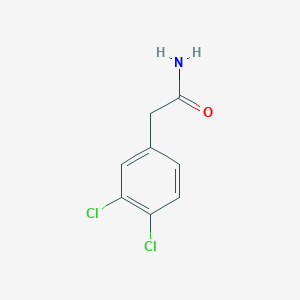
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2721672.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2721673.png)
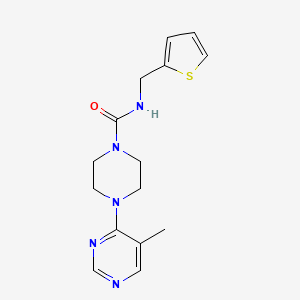
![4-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-2-methylpyridine](/img/structure/B2721679.png)
![3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2721680.png)
![6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2721681.png)
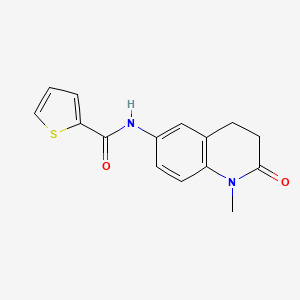
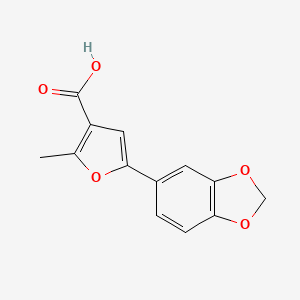
![2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide](/img/structure/B2721689.png)
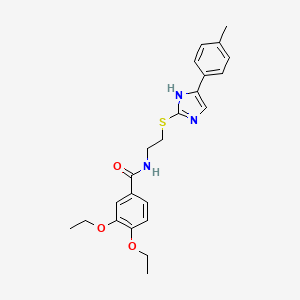
![N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2721691.png)
![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2721693.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide](/img/structure/B2721694.png)
